4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring substituted with an oxazepane moiety and an aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and dihalides, under basic conditions.
Thiophene Ring Formation: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation (Br2, Cl2), nitration (HNO3, H2SO4), sulfonation (SO3, H2SO4)
Major Products Formed
Oxidation: 4-(1,4-Oxazepan-4-yl)thiophene-2-carboxylic acid
Reduction: 4-(1,4-Oxazepan-4-yl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the reagents used
Scientific Research Applications
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Oxazepan-4-ylmethyl)-3H-thiophene-2-carbaldehyde
- 5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde
Uniqueness
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazepane ring, thiophene ring, and aldehyde group makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-7-10-6-9(8-14-10)11-2-1-4-13-5-3-11/h6-8H,1-5H2 |
InChI Key |
XSXZXMOHQOOIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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